1-Chloro-3-morpholin-4-yl-propan-2-ol 1-Chloro-3-morpholin-4-yl-propan-2-ol
Brand Name: Vulcanchem
CAS No.: 40893-69-4
VCID: VC3939863
InChI: InChI=1S/C7H14ClNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2
SMILES: C1COCCN1CC(CCl)O
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

1-Chloro-3-morpholin-4-yl-propan-2-ol

CAS No.: 40893-69-4

Cat. No.: VC3939863

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-morpholin-4-yl-propan-2-ol - 40893-69-4

Specification

CAS No. 40893-69-4
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name 1-chloro-3-morpholin-4-ylpropan-2-ol
Standard InChI InChI=1S/C7H14ClNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2
Standard InChI Key IWZJQGIFUBWZAE-UHFFFAOYSA-N
SMILES C1COCCN1CC(CCl)O
Canonical SMILES C1COCCN1CC(CCl)O

Introduction

Structural and Physicochemical Characteristics

The compound’s structure consists of a propan-2-ol backbone substituted with a chlorine atom at position 1 and a morpholine ring at position 3. Key physicochemical parameters include:

Table 1: Physicochemical Properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol

PropertyValue
Density1.183 g/cm³
Boiling Point293.3°C at 760 mmHg
Flash Point131.2°C
Molecular FormulaC7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2
Refractive Index1.49
LogP (Partition Coefficient)1.02 (estimated)

The morpholine group enhances solubility in polar solvents, while the chlorine atom contributes to electrophilic reactivity, enabling nucleophilic substitution reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

A common synthesis involves the reaction of morpholine with 1-chloro-2-propanol under acidic conditions. In one protocol, thionyl chloride (SOCl2\text{SOCl}_2) and dimethylformamide (DMF) facilitate chlorination, yielding the product at 37% efficiency after precipitation. Alternative routes employ methanol as a solvent, with potassium tert-butoxide (KOtBu\text{KOtBu}) as a base, achieving higher purity through recrystallization .

Key Reaction:

Morpholine+1-Chloro-2-propanolSOCl2,DMF1-Chloro-3-morpholin-4-yl-propan-2-ol+HCl\text{Morpholine} + \text{1-Chloro-2-propanol} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{1-Chloro-3-morpholin-4-yl-propan-2-ol} + \text{HCl}

Industrial Production

Industrial processes utilize continuous flow reactors to enhance yield (up to 95%) and reduce byproducts. Automated systems control parameters such as temperature (10–15°C) and stoichiometry, ensuring reproducibility. Solvent recycling (e.g., toluene distillation) minimizes waste, aligning with green chemistry principles .

Pharmaceutical and Chemical Applications

Drug Intermediate

The compound serves as a precursor for kinase inhibitors, notably in synthesizing quinazoline derivatives. For example, (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine—a tyrosine kinase inhibitor—is produced via nucleophilic substitution of the chlorine atom with aryl amines .

Antimicrobial Agents

Derivatives exhibit potent antimicrobial activity. A 2024 study reported minimum inhibitory concentrations (MIC) of 0.22–0.25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ciprofloxacin in biofilm inhibition (65–70% reduction) .

Table 2: Biological Activity of Select Derivatives

DerivativeTarget PathogenMIC (μg/mL)Biofilm Inhibition (%)
7b-Chloro-morpholineS. aureus0.2270
5a-Fluoro-morpholineE. coli0.2565

Material Science

In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, improving thermal stability (decomposition temperature >250°C) and mechanical strength.

Comparative Analysis with Analogues

Table 3: Comparison with Morpholine Derivatives

CompoundKey FeatureApplication
1-Chloro-3-morpholin-4-yl-propan-2-olChlorine substituentDrug intermediates
3-Chloro-1-thiomorpholin-4-yl-propan-1-oneSulfur substitutionEnzyme inhibition
1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-onePiperazine moietyAnticancer agents

The chlorine atom in 1-Chloro-3-morpholin-4-yl-propan-2-ol enhances electrophilicity, enabling faster reaction kinetics compared to sulfur or piperazine analogues .

Recent Advances and Future Directions

Recent patents (e.g., US6664390B2) highlight streamlined one-pot syntheses integrating chlorination, amination, and alkylation steps, reducing solvent use by 40% . Future research aims to exploit its scaffold in PROTACs (proteolysis-targeting chimeras) for degrading oncogenic proteins .

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